REACTION_CXSMILES
|
C(NC(C)C)(C)C.[F:8][C:9]1[CH:14]=[C:13]([F:15])[CH:12]=[CH:11][C:10]=1[Br:16].[Cl:17]C(Cl)(Cl)C(C(Cl)(Cl)Cl)=O>C([Li])CCC>[Cl:17][C:14]1[C:9]([F:8])=[C:10]([Br:16])[CH:11]=[CH:12][C:13]=1[F:15]
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Name
|
|
Quantity
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19 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)F)Br
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)C(Cl)(Cl)Cl)(Cl)Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)[Li]
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
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Details
|
the reaction is stirred at −65° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
lowered to −78° C
|
Type
|
TEMPERATURE
|
Details
|
the solution is warmed at room temperature
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled under vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |